molecular formula C20H16N2O B5139289 4-(1,3-benzoxazol-2-yl)-N-benzylaniline

4-(1,3-benzoxazol-2-yl)-N-benzylaniline

Cat. No.: B5139289
M. Wt: 300.4 g/mol
InChI Key: WABQMWDZLHYQLR-UHFFFAOYSA-N
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Description

Structural Significance of the 1,3-Benzoxazole Heterocycle in Chemical Research

The 1,3-benzoxazole core is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netwikipedia.org This heterocyclic system is not merely a structural curiosity but a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous biologically active compounds. globalresearchonline.netresearchgate.net Its aromaticity confers significant stability, while the heteroatoms provide reactive sites for further functionalization. globalresearchonline.netwikipedia.org

The significance of the benzoxazole (B165842) moiety is highlighted by its presence in a wide array of pharmacologically active agents. Derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netglobalresearchonline.netnih.govjocpr.com This versatility has led to the development of several commercial drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen. wikipedia.orgnih.gov

Beyond its medicinal applications, the benzoxazole heterocycle is renowned for its unique photophysical properties. periodikos.com.brresearchgate.net Many benzoxazole derivatives are highly fluorescent and are utilized in various technological applications. acs.org Their strong luminescence, often characterized by a high quantum yield and significant Stokes shift, makes them ideal candidates for use as optical brighteners, organic scintillators, and laser dyes. globalresearchonline.netacs.org Furthermore, their ability to function as fluorescent probes for detecting metal ions and biological molecules like DNA underscores their importance in materials science and bio-analytics. periodikos.com.brperiodikos.com.brrsc.org

Table 1: Key Attributes and Applications of the 1,3-Benzoxazole Heterocycle

AttributeDescriptionExamples of Applications
Structural Feature Aromatic heterocycle consisting of a benzene ring fused to an oxazole ring. globalresearchonline.netwikipedia.orgStarting material for synthesis of bioactive structures. wikipedia.orgjocpr.com
Biological Activity Acts as a vital pharmacophore, with derivatives showing a wide range of activities. globalresearchonline.netresearchgate.netresearchgate.netAnticancer, antimicrobial, anti-inflammatory agents. globalresearchonline.netnih.gov
Photophysical Properties Many derivatives exhibit strong fluorescence, high quantum yield, and photostability. globalresearchonline.netperiodikos.com.bracs.orgFluorescent probes, optical brighteners, laser dyes, OLEDs. periodikos.com.bracs.org
Commercial Relevance Core moiety in several marketed pharmaceutical drugs and industrial chemicals. wikipedia.orgnih.govFlunoxaprofen (NSAID), optical brighteners in detergents. wikipedia.orgnih.gov

Relevance of Benzylamine (B48309) Derivatives in Organic and Medicinal Chemistry

Benzylamine derivatives represent a class of compounds characterized by a benzyl (B1604629) group (a benzene ring attached to a CH₂ group) bonded to a nitrogen atom. This structural motif is a cornerstone in both synthetic organic chemistry and drug discovery. nih.govnih.gov The synthesis of these compounds can be achieved through various established methods, including reductive amination and nucleophilic substitution, as well as more modern techniques like copper-catalyzed multi-component reactions. nih.govdesigner-drug.comorganic-chemistry.org

The benzylamine scaffold is prevalent in a multitude of bioactive molecules and pharmaceuticals. nih.gov Depending on their specific substitution patterns, these compounds can interact with a wide range of biological targets, leading to diverse therapeutic effects. ontosight.ai Research has explored their potential as antimycotic agents, anti-tuberculosis drugs, and multifunctional agents for treating neurodegenerative diseases like Alzheimer's. nih.govopenmedicinalchemistryjournal.comnih.gov For instance, certain derivatives have been developed as cholinesterase and β-secretase inhibitors. nih.gov Additionally, the core structure is found in commercially available drugs used for treating motion sickness and emesis. wikipedia.org

Table 2: Significance of Benzylamine Derivatives in Chemistry

DomainRelevance and Applications
Synthetic Chemistry Synthesized via methods like reductive amination and multi-component couplings. nih.govnih.govorganic-chemistry.org
Medicinal Chemistry Key pharmacophore in drug discovery for a range of therapeutic areas. ontosight.airesearchgate.net
Pharmacological Activity Exhibits antimycotic, anti-tuberculosis, anti-emetic, and anti-Alzheimer's properties. nih.govopenmedicinalchemistryjournal.comnih.govwikipedia.org
Bioactive Compounds Found in compounds investigated as enzyme inhibitors and neurotransmitter modulators. ontosight.ai

Interplay of Benzoxazole and Benzylaniline Moieties in Conjugated Systems

The fusion of a benzoxazole ring with an N-benzylaniline group in 4-(1,3-benzoxazol-2-yl)-N-benzylaniline creates a donor-acceptor (D-A) conjugated system. In this arrangement, the electron-rich N-benzylaniline moiety acts as the electron donor, while the electron-deficient benzoxazole ring serves as the electron acceptor. This electronic push-pull mechanism is fundamental to the molecule's characteristic properties.

A key consequence of this D-A architecture is the phenomenon of intramolecular charge transfer (ICT), which occurs upon photoexcitation. acs.orgnih.gov When the molecule absorbs light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the aniline (B41778) donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the benzoxazole acceptor. researchgate.net This charge redistribution creates a highly polar excited state, leading to distinct photophysical behaviors such as significant Stokes shifts and solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent. researchgate.net The benzoxazole group itself is known to enhance the fluorescence quantum yield by reducing non-radiative decay pathways. acs.org

This interplay makes the compound structurally analogous to materials used in organic electronics. For example, the related precursor, 4-(1,3-benzoxazol-2-yl)aniline (B1265743), is utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) due to its favorable electronic structure. smolecule.com The addition of the N-benzyl group would further modulate these electronic energy levels, potentially refining its performance in such applications.

Overview of Advanced Chemical Research Domains Relevant to the Compound

The unique structural and electronic features of this compound make it a compelling candidate for investigation across several advanced research domains.

Organic Electronics : Building on the known application of similar benzoxazole-aniline structures as hole transport materials in OLEDs, this compound could be explored for use in next-generation organic electronic devices. smolecule.com Its D-A nature is advantageous for facilitating charge injection and transport, which are critical for device efficiency.

Fluorescent Probes and Sensors : The inherent fluorescence of the benzoxazole core, coupled with the ICT character of the molecule, suggests potential applications in chemical sensing. periodikos.com.brnih.gov The fluorescence properties of such D-A systems can be highly sensitive to the local environment, making them suitable for development as probes for detecting metal ions, anions, or changes in polarity. rsc.orgmdpi.com

Nonlinear Optics (NLO) : Organic molecules with strong D-A characteristics often exhibit significant second-order nonlinear optical properties. dnu.dp.ua The large change in dipole moment between the ground and excited states in this compound suggests it may possess a high molecular hyperpolarizability, a key requirement for NLO materials used in telecommunications and optical computing.

Medicinal Chemistry : As a hybrid molecule combining two pharmacologically relevant scaffolds, this compound presents an interesting starting point for drug discovery programs. globalresearchonline.netnih.gov It could be screened for a variety of biological activities, leveraging the known therapeutic potential of both benzoxazole and benzylamine derivatives. researchgate.netnih.gov

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-N-benzylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-2-6-15(7-3-1)14-21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23-20/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABQMWDZLHYQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

General Synthetic Strategies for Benzoxazole (B165842) Core Formation

The benzoxazole ring system is a prevalent scaffold in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to a variety of effective methods.

Cyclization Reactions Involving 2-Aminophenol (B121084) Precursors

A cornerstone of benzoxazole synthesis is the condensation and subsequent cyclization of 2-aminophenol with various reaction partners. This approach is widely utilized due to the ready availability of substituted 2-aminophenols. The reaction can proceed with carboxylic acids, aldehydes, or their derivatives. nih.govrsc.org For instance, the direct coupling of carboxylic acids with 2-aminophenol can be achieved under microwave irradiation in the absence of a metal catalyst and solvent. thieme-connect.com This method is applicable to a range of aliphatic, aromatic, and heteroaromatic carboxylic acids, offering good yields. thieme-connect.com

Another common strategy involves the reaction of 2-aminophenol with aldehydes. rsc.org This condensation can be catalyzed by various agents, including Brønsted or Lewis acids, to facilitate the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. nih.govacs.org

Reagent for 2-Aminophenol CyclizationConditionsCatalyst/PromoterNoteworthy Features
Carboxylic AcidsMicrowave irradiationNone (metal and solvent-free)Good yields for various acid types. thieme-connect.com
AldehydesVaries (e.g., room temp to reflux)Brønsted/Lewis acids, metal oxidesForms Schiff base intermediate. rsc.orgnih.gov
β-Diketones80°C, 16 hoursBrønsted acid and CuITolerates various substituents. acs.orgorganic-chemistry.org
Tertiary AmidesTf2O, 2-Fluoropyridine-Cascade reaction with high versatility. nih.gov

Metal-Catalyzed Approaches to Benzoxazole Synthesis

Transition metal catalysis has emerged as a powerful tool for benzoxazole synthesis, often enabling milder reaction conditions and broader substrate scope. rsc.orgnitrkl.ac.in Various metals, including palladium, iron(III) chloride (FeCl3), and titanium dioxide-zirconia (TiO2-ZrO2), have been successfully employed. rsc.org

Palladium catalysts, for example, can be used in reactions involving 2-aminophenol and aldehydes. rsc.org Iron(III)-catalyzed aerobic oxidation provides another efficient route. rsc.org A notable iron-catalyzed method involves the oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature. nih.gov Furthermore, TiO2-ZrO2 has been demonstrated as a green catalyst for the reaction between 2-aminophenol and aromatic aldehydes, offering short reaction times and high yields. rsc.org

Metal CatalystReactantsKey Advantages
Palladium Complexes2-Aminophenol, Benzaldehyde (B42025)Low catalyst loading, reusable. rsc.org
FeCl32-Aminophenol, AldehydesAerobic oxidation, good atom economy. rsc.org
TiO2-ZrO22-Aminophenol, Aromatic AldehydesGreen catalyst, short reaction time. rsc.org

Oxidative Coupling and Cyclodesulfurization Protocols

Oxidative coupling reactions provide an alternative pathway to the benzoxazole core. thieme-connect.com For instance, elemental sulfur can act as an excellent oxidant in a coupling reaction between o-aminophenols and ketones, facilitated by N-methylpiperidine, to yield 2-alkylbenzoxazoles under mild conditions. organic-chemistry.org

Cyclodesulfurization is another effective strategy. This method often involves the in situ formation of a thiourea (B124793) intermediate from an isothiocyanate and a 2-substituted aniline (B41778), followed by intramolecular cyclization to form the benzazole ring. tandfonline.comtandfonline.com Oxidants like hydrogen peroxide or potassium periodate (B1199274) are commonly used to mediate this transformation. tandfonline.comorganic-chemistry.orgresearchgate.net This approach is advantageous due to its efficiency and the use of readily available and often environmentally benign reagents. organic-chemistry.orgresearchgate.net

Microwave-Assisted Organic Synthesis for Benzoxazole Derivatives

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. thieme-connect.comresearchgate.netscienceandtechnology.com.vn The synthesis of benzoxazoles is particularly amenable to this technology. thieme-connect.comresearchgate.net

Microwave irradiation can be effectively used for the direct synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol without the need for a catalyst or solvent. thieme-connect.com It is also employed in cyclodesulfurization reactions, where hydrogen peroxide is used as an oxidant. tandfonline.comtandfonline.com The use of microwave heating in conjunction with solvent-free conditions presents a green and efficient protocol for preparing benzoxazole derivatives. scienceandtechnology.com.vn

Introduction and Functionalization of the N-Benzylaniline Moiety

The N-benzylaniline portion of the target molecule can be introduced through various amination techniques, with reductive amination being a particularly powerful and widely used strategy.

Amination Reactions and Reductive Amination Strategies

The formation of the N-benzylaniline linkage typically involves the reaction of an aniline derivative with a benzyl (B1604629) halide or the reductive amination of an aniline with benzaldehyde. Direct benzylation of anilines with benzyl halides can sometimes lead to mixtures of mono- and di-substituted products. dergipark.org.tr

Reductive amination offers a more controlled approach to synthesizing N-benzylanilines. orgsyn.org This two-step, one-pot process involves the initial condensation of an aniline with benzaldehyde to form a Schiff base (imine) intermediate. dergipark.org.trnih.gov This intermediate is then reduced in situ to the desired secondary amine. nih.gov Common reducing agents for this transformation include sodium borohydride. nih.govgoogle.com This method is highly versatile and generally provides good yields of the target N-benzylaniline. dergipark.org.trnih.gov An alternative approach involves the reduction of pre-formed Schiff bases. nih.gov The reductive amination of nitrobenzene (B124822) or aniline with benzaldehyde in the presence of hydrogen and a catalyst is another viable route. orgsyn.org

N-Alkylation and N-Arylation Approaches on Anilines

The functionalization of anilines through the formation of new nitrogen-carbon bonds is a cornerstone of modern organic synthesis. These methods are broadly categorized into N-alkylation and N-arylation, both of which are critical for constructing molecules like 4-(1,3-benzoxazol-2-yl)-N-benzylaniline.

N-Alkylation: This process involves the introduction of an alkyl or benzyl group onto the nitrogen atom of the aniline. Traditional methods often utilize alkyl or benzyl halides as the alkylating agents. A significant challenge in this approach is controlling over-alkylation, which can lead to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To address this, modern synthetic chemistry has seen the development of more selective and efficient protocols. For instance, transition metal catalysts, including those based on iridium, ruthenium, and manganese, are employed for the N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology. researchgate.netnih.gov This atom-economical approach is advantageous as it produces only water as a byproduct. researchgate.netnih.gov Other innovative strategies include visible-light-induced N-alkylation, which avoids the need for metal catalysts, oxidants, or bases, making the process more environmentally friendly. nih.gov

N-Arylation: The formation of a carbon-nitrogen bond between an aniline and an aryl group is most prominently achieved through the Buchwald-Hartwig amination. numberanalytics.com This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgjk-sci.com The choice of ligand is crucial for the reaction's efficiency, with bidentate phosphine ligands like BINAP and DPPF showing high efficacy. wikipedia.orgjk-sci.com More recently, microwave-mediated N-arylation has emerged as a rapid and efficient alternative, often requiring reduced amounts of organic solvents. nih.govbeilstein-journals.org

Specific Synthetic Pathways for this compound and Analogues

The synthesis of the target compound, this compound, is not a single-step process but rather a convergent synthesis that first builds the core structure and then adds the final functional group.

Step 1: Synthesis of the Precursor, 4-(1,3-benzoxazol-2-yl)aniline (B1265743) The initial step is the construction of the 2-arylbenzoxazole scaffold. The most common and direct method involves the condensation and subsequent cyclization of a 2-aminophenol with a substituted benzoic acid derivative or an aldehyde. researchgate.netraco.cat For the synthesis of 4-(1,3-benzoxazol-2-yl)aniline, this would typically involve the reaction of 2-aminophenol with 4-aminobenzaldehyde (B1209532) or a related 4-aminobenzoyl derivative. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable benzoxazole ring. Various catalytic systems, including mineral acids, Lewis acids, or transition metals, can be employed to facilitate this transformation. nih.gov

Step 2: N-Benzylation of 4-(1,3-benzoxazol-2-yl)aniline Once the precursor amine is obtained, the final step is the introduction of the benzyl group onto the aniline nitrogen. This is a classic N-alkylation reaction. A common laboratory method involves reacting 4-(1,3-benzoxazol-2-yl)aniline with benzyl chloride or benzyl bromide in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, as per modern catalytic methods, the N-benzylation can be achieved using benzyl alcohol with a transition metal catalyst. For example, a procedure might involve heating the aniline precursor with benzyl alcohol and a catalyst like triphenyl phosphite (B83602) under pressure. prepchem.com Another approach is the reductive amination of the precursor with benzaldehyde, where the initially formed imine is reduced in situ, often with a reducing agent like sodium borohydride, to yield the final N-benzylated product. nih.gov

EntryReactant 1Reactant 2Reagents/ConditionsProductYield (%)
1AnilineBenzyl AlcoholTriphenyl Phosphite, 240 °C, 20hN-Benzylaniline90
2AnilineBenzyl AlcoholIr(III) Complex, KOtBu, 120 °C, 24hN-BenzylanilineHigh
34-MethylanilineBenzyl AlcoholIr(III) Complex, KOtBu, 120 °C, 24hN-Benzyl-4-methylaniline72
4Aniline4-Bromobenzyl AlcoholIr(III) Complex, KOtBu, 120 °C, 24hN-(4-Bromobenzyl)aniline73
5Aniline4-Methoxybenzyl AlcoholIr(III) Complex, KOtBu, 120 °C, 24hN-(4-Methoxybenzyl)aniline93

This table presents data for the N-benzylation of various anilines with benzyl alcohols under different catalytic conditions, illustrating typical yields for this key synthetic step. nih.govprepchem.com Data is representative of the N-alkylation reaction required to synthesize the final target compound.

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes.

Mechanism of Benzoxazole Formation: The synthesis of the 2-arylbenzoxazole core from a 2-aminophenol and an aldehyde begins with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal. This is followed by dehydration to yield a Schiff base (an imine). The subsequent step is an intramolecular cyclization where the phenolic oxygen attacks the imine carbon. The final step is an oxidation/aromatization of the resulting benzoxazoline intermediate to form the stable, aromatic benzoxazole ring. This oxidation can occur via air or another oxidizing agent present in the reaction mixture.

Mechanism of N-Alkylation (with Benzyl Alcohol): The catalytic N-alkylation of anilines with benzyl alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a sophisticated catalytic cycle. researchgate.net A common mechanism involving an iridium catalyst can be described as follows:

Oxidation: The metal catalyst first oxidizes the benzyl alcohol to benzaldehyde, transferring two hydrogen atoms to the catalyst to form a metal-hydride species.

Condensation: The aniline then reacts with the newly formed benzaldehyde to generate a Schiff base (imine) and a molecule of water.

Reduction: The metal-hydride species then reduces the imine, transferring the hydrogen atoms back to form the N-benzylated aniline product.

Catalyst Regeneration: The process concludes with the regeneration of the active metal catalyst, ready to start another cycle. nih.gov

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally accepted to proceed through the following key steps: libretexts.org

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a palladium(II) complex. wikipedia.orgjk-sci.com

Ligand Exchange/Amine Coordination: The amine coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido group, which then displaces the halide ligand on the palladium center, forming an arylpalladium(II) amide complex. jk-sci.com

Reductive Elimination: The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of the aryl amine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact.

In N-Alkylation: Significant strides have been made to render N-alkylation reactions more sustainable. A key development is the use of alcohols as alkylating agents instead of halides, as this approach has a higher atom economy and produces only water as a benign byproduct. nih.gov The development of catalytic systems that operate under solvent-free conditions or in environmentally benign solvents like ionic liquids or deep eutectic solvents (DESs) further enhances the green credentials of these reactions. rsc.orgrsc.org Ionic liquids, for instance, can serve as both the solvent and promoter, often minimizing over-alkylation and allowing for easier product separation and catalyst recycling. rsc.org Furthermore, protocols utilizing visible light as an energy source can proceed without metal catalysts, offering a cleaner reaction profile. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural ElucidationThis section would provide a detailed analysis of the molecule's unique magnetic environments for its hydrogen and carbon atoms, confirming the connectivity and stereochemistry.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals, especially in the complex aromatic regions.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the individual aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the benzyl (B1604629) group and the benzoxazole (B165842) moiety to the central aniline (B41778) ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group IdentificationThe IR spectrum would identify the key functional groups present. Expected characteristic absorption bands would include:

N-H stretching vibrations (if any secondary amine character is present, though likely absent in the final tertiary amine structure).

Aromatic C-H stretching vibrations (above 3000 cm⁻¹).

Aliphatic C-H stretching from the methylene (B1212753) group (around 2850-2960 cm⁻¹).

C=N and C=C stretching vibrations from the benzoxazole and aromatic rings (in the 1500-1650 cm⁻¹ region).

C-O-C stretching from the oxazole (B20620) ring (around 1200-1250 cm⁻¹).

C-N stretching vibrations (in the 1250-1350 cm⁻¹ region).

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal PackingShould a suitable single crystal be grown, X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or hydrogen bonding that might influence the material's bulk properties.

Without access to a publication detailing the synthesis and analysis of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline, the specific data required to populate these sections remains unavailable.

Electronic Absorption and Emission Spectroscopy for Photophysical Phenomena

The electronic absorption and emission properties of molecules with similar benzoxazole-aniline structures are highly sensitive to the surrounding environment, a characteristic hallmark of charge-transfer processes.

Upon photoexcitation, molecules containing both electron-donating and electron-accepting groups can exhibit a significant redistribution of electron density, leading to the formation of an Intramolecular Charge Transfer (ICT) state. In the case of this compound, the nitrogen atom of the N-benzylaniline group acts as the electron donor, while the benzoxazole system functions as the electron acceptor.

The efficiency and characteristics of the ICT process are influenced by the electronic nature of the donor and acceptor groups, as well as their relative orientation. Theoretical calculations on similar systems can provide insights into the charge distribution in both the ground and excited states, further confirming the charge transfer nature of the excited state.

Table 1: Hypothetical Solvatochromic Data for a Generic Donor-Acceptor Benzoxazole Derivative This table is illustrative and based on general principles of ICT, as specific data for the target compound is unavailable.

SolventPolarity (ε)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)
Hexane1.883504003663
Toluene2.383524204683
Dichloromethane8.933554506488
Acetonitrile37.53554807957

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that involves the transfer of a proton within a molecule in its excited state. A prerequisite for ESIPT is the presence of an intramolecular hydrogen bond, typically between a hydroxyl or amino group (proton donor) and a nitrogen or oxygen atom (proton acceptor) in close proximity. acs.orgnih.gov A classic example is 2-(2′-hydroxyphenyl)-benzoxazole (HBO), where the proton from the hydroxyl group transfers to the nitrogen atom of the benzoxazole ring upon excitation. acs.orgnih.gov

The compound this compound lacks the necessary functional group, specifically a hydroxyl group positioned ortho to the benzoxazole ring, to form the required intramolecular hydrogen bond for ESIPT to occur. Therefore, this photophysical phenomenon is not an operative de-excitation pathway for this molecule.

The Twisted Intramolecular Charge Transfer (TICT) model describes a specific type of ICT state that is formed through the rotational motion around the single bond connecting the electron donor and acceptor moieties. This twisting leads to a perpendicular arrangement of the two groups in the excited state, resulting in a full charge separation and a highly polar, non-emissive or weakly emissive state.

For this compound, the N-benzylaniline group could potentially twist relative to the benzoxazole ring. The formation of a TICT state is often inferred from dual fluorescence in certain solvents, where one emission band corresponds to a locally excited (LE) or planar ICT state, and a second, red-shifted band is attributed to the TICT state. The intensity and position of the TICT emission are highly dependent on solvent polarity and viscosity.

Computational studies on model compounds like 4-(N,N-dimethylamino)benzonitrile (DMABN) have shown that upon excitation, the molecule can relax to a minimum energy geometry where the dimethylamino group is twisted at 90° with respect to the benzonitrile (B105546) plane. mdpi.com This leads to a decoupling of the π-systems of the donor and acceptor, facilitating complete charge transfer. The existence of TICT states can be experimentally supported by observing the influence of solvent viscosity on the fluorescence quantum yield; in highly viscous solvents, the twisting motion is hindered, which can suppress the formation of the TICT state and enhance the emission from the LE or planar ICT state.

Table 2: Key Characteristics for Identifying ICT, ESIPT, and TICT States

PhenomenonStructural RequirementSpectroscopic SignatureSolvent Effect
ICTElectron donor and acceptor groupsLarge Stokes shift, single broad emission bandStrong solvatochromic red-shift in emission with increasing polarity
ESIPTIntramolecular hydrogen bond (e.g., ortho-hydroxyl group)Anomalously large Stokes shift, often dual fluorescenceCan be influenced by hydrogen-bonding properties of the solvent
TICTRotatable single bond between donor and acceptorDual fluorescence in some cases, viscosity-dependent quantum yieldStabilization of the red-shifted emission band in polar solvents

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard and reliable method for investigating the properties of medium-sized organic molecules, offering a balance between computational cost and accuracy. For 4-(1,3-benzoxazol-2-yl)-N-benzylaniline, these calculations provide fundamental insights into its stability, electronic nature, and reactivity.

The first step in the computational analysis is the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31G* or higher), researchers can predict bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Geometrical Parameters for Benzoxazole (B165842) Derivatives (Note: This table is illustrative, based on typical values for related structures, as specific data for this compound is not available in the cited literature.)

ParameterTypical Calculated Value
C-N Bond Length (Aniline-Benzoxazole)~1.40 - 1.45 Å
C-N-C Bond Angle (Aniline Nitrogen)~118° - 122°
Dihedral Angle (Benzoxazole-Aniline)~20° - 40°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

In this compound, the HOMO is typically localized on the more electron-rich N-benzylaniline moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is often centered on the electron-accepting benzoxazole ring system. This spatial separation of the frontier orbitals is characteristic of a donor-acceptor (D-A) type molecule, which is significant for its potential applications in optoelectronics. The HOMO-LUMO energy gap for similar benzoxazole derivatives has been calculated to be in a range that suggests good chemical reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Donor-Acceptor Benzoxazoles (Note: This table is illustrative, as specific data for the target compound is not available.)

ParameterTypical Calculated Value (eV)
HOMO Energy-5.5 to -6.0 eV
LUMO Energy-1.5 to -2.0 eV
HOMO-LUMO Gap (ΔE)3.5 to 4.5 eV

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The tendency of the molecule to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of the resistance to charge transfer. It is related to the HOMO-LUMO gap.

Global Electrophilicity Index (ω = χ²/2η): Measures the propensity of a species to accept electrons.

These calculated indices provide a quantitative measure of the molecule's stability and reactivity, which is valuable for predicting its behavior in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited states of molecules. This is particularly important for understanding the photophysical properties, such as light absorption and emission.

TD-DFT calculations can predict the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of transitions from the ground state to various excited states. For a molecule like this compound, the lowest energy absorption band in the UV-visible spectrum typically corresponds to the HOMO → LUMO transition. Given its donor-acceptor nature, this transition often has a significant intramolecular charge transfer (ICT) character, where electron density moves from the N-benzylaniline part to the benzoxazole part upon excitation.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the fluorescence emission spectrum. The difference between the absorption and emission maxima is the Stokes shift, a key photophysical parameter. A large Stokes shift is often observed in molecules that undergo a significant change in geometry or electronic structure upon excitation, which is common in ICT compounds.

TD-DFT can also be used to map out the potential energy surfaces of the excited states, providing insights into the various deactivation pathways available to the molecule after it absorbs light. These pathways can be radiative (fluorescence) or non-radiative (internal conversion, intersystem crossing to a triplet state). By calculating the energy barriers between different excited state minima and conical intersections, researchers can understand the efficiency of fluorescence. For related benzoxazole systems, studies have shown that deactivation pathways can include trans-cis photoisomerization or other conformational changes in the excited state, which compete with fluorescence.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a potential drug candidate, MD simulations are invaluable for assessing the stability of the ligand-receptor complex once the compound has been docked into the active site of a biological target.

While specific MD studies on this compound are not extensively documented, research on structurally related benzoxazole and benzimidazole (B57391) derivatives provides a clear framework for its expected behavior. nih.govjksus.orgresearchgate.net MD simulations on these related compounds consistently demonstrate that when a ligand binds effectively to a protein, it achieves a stable conformation within the binding pocket with minimal fluctuation over the simulation period, often extending to 100 nanoseconds or more. jksus.orgresearchgate.net For instance, simulations of benzoxazole derivatives targeting the VEGFR-2 kinase have been used to confirm the stability of the ligand-protein complex, validating the initial docking results. nih.govrsc.org These studies show that key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, indicating a stable and persistent binding. nih.gov Therefore, it is predicted that an MD simulation of this compound complexed with a suitable protein target would confirm the stability of its binding mode, a critical factor for its potential biological activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have been docked against a wide array of biological targets implicated in various diseases. researchgate.netnih.gov

Computational studies have explored the interaction of benzoxazole derivatives with numerous enzymes and receptors. Notable targets include bacterial enzymes like DNA gyrase and InhA (enoyl-acyl carrier protein reductase), which are crucial for antimicrobial drug design. ijpsonline.comnih.govesisresearch.org Other studies have focused on anticancer targets such as VEGFR-2 kinase and various protein kinases, as well as viral enzymes. nih.govrsc.orgbiotech-asia.orgbiotech-asia.org The N-benzylaniline component also has documented interactions, particularly with bacterial fatty acid synthase systems. The versatile nature of the benzoxazole ring allows for modifications that can enhance biological activity and selectivity for these targets. researchgate.net

The effectiveness of a ligand is determined by its specific interactions within the protein's binding site. Docking studies on benzoxazole derivatives reveal that their binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. For example, in studies targeting bacterial enzymes, the nitrogen and oxygen atoms of the benzoxazole ring are often involved in crucial hydrogen bonding with amino acid residues in the active site. researchgate.net

The interaction energy, often expressed as a docking score or binding energy (ΔG), quantifies the strength of the ligand-target interaction. Lower energy values indicate more stable and favorable binding. Studies on various benzoxazole derivatives have reported significant binding energies against their respective targets. For instance, certain derivatives have shown binding energies as low as -6.92 kcal/mol against DNA gyrase and docking scores of -8.0 kcal/mol against other receptors. ijpsonline.comrjdentistry.com These strong interaction energies are indicative of potent inhibitory potential. The binding is often driven by electrostatic and steric forces in addition to hydrogen bonds. nih.govrsc.org

Compound ClassProtein TargetReported Binding Energy / Docking ScoreKey Interacting Residues (Example)
Benzoxazole DerivativeDNA Gyrase-6.92 kcal/molMultiple hydrophobic interactions
Benzoxazole DerivativeVEGFR-2Not specifiedLeu35, Val43, Lys63, Asp191
Benzoxazole-Formazan Derivative4URO Receptor-8.0 kcal/molNot specified
Benzoxazole DerivativeInhANot specifiedNot specified

Binding affinity is a measure of the strength of the binding interaction between a ligand and its target. In computational studies, this is often predicted using the calculated binding free energy (ΔG) from docking simulations. A lower binding energy value corresponds to a higher predicted binding affinity. For example, a 2-phenyl-benzoxazole acetamide (B32628) derivative developed as a P2Y14R antagonist showed a potent IC50 value of 2 nM, which is supported by strong computational binding predictions. nih.gov

Target selectivity is a critical aspect of drug design, ensuring that a compound interacts primarily with its intended target to minimize off-target effects. The diverse range of protein targets that benzoxazole derivatives have been successfully docked against—from bacterial and fungal enzymes to human kinases and receptors—highlights the chemical tractability of this scaffold. researchgate.netresearchgate.net By modifying the substituents on the benzoxazole and aniline (B41778) rings of this compound, it is theoretically possible to tune its selectivity towards a specific biological target. Computational screening against panels of different proteins can help predict and optimize this selectivity.

Compound ClassProtein TargetPredicted Affinity (Binding Energy)
2-(4-trifluoromethylphenyl)-benzoxazoleDNA Gyrase-6.92 kcal/mol
2-(4-methoxyphenyl)-benzoxazoleDNA Gyrase-6.56 kcal/mol
1-(benzo[d]oxazol-2-yl)-diphenylformazan4URO Receptor-8.0 kcal/mol
2-phenyl-benzoxazole acetamideP2Y14RCorrelated with IC50 = 2 nM

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is crucial for understanding the crystal packing, stability, and physicochemical properties of a solid compound. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified.

Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Representative Benzoxazole Derivative nih.govnih.gov
Interaction TypeContribution (%)
H···H39.3%
C···H/H···C18.0%
O···H/H···O15.6%
S···H/H···S10.2%

Biological and Medicinal Chemistry Research Applications

Enzyme Inhibition Studies

The ability of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline and related compounds to inhibit various enzymes has been explored, revealing potential applications in several therapeutic areas.

While direct inhibitory data for this compound on Monoamine Oxidase B (MAO-B) is not extensively documented in publicly available literature, the structural motifs present in the molecule are found in known MAO-B inhibitors. Benzylamine (B48309) derivatives are known to exhibit MAO-B inhibitory activity through interactions with the enzyme's active site. Similarly, various heterocyclic ring systems, including benzoxazoles, have been identified as components of MAO inhibitors. For instance, a study on benzylamine-sulfonamide derivatives reported compounds with significant MAO-B inhibitory potential, with IC50 values as low as 0.041 µM. nih.gov Another study on 2,1-benzisoxazole derivatives also identified potent and specific MAO-B inhibitors. nih.gov The general structure of anilide-containing molecules has also been shown to be a promising scaffold for potent MAO A/B inhibitors. nih.gov These findings suggest that the this compound scaffold is a plausible candidate for MAO-B inhibition, warranting further investigation to determine its specific activity and mechanism.

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic target for various neurological and inflammatory disorders. mdpi.com Benzoxazole-containing compounds have emerged as potent inhibitors of MAGL. A study on benzoxazole (B165842) clubbed 2-pyrrolidinones identified compounds with nanomolar IC50 values against human MAGL. mdpi.com For example, a 4-NO2 derivative and a 4-SO2NH2 derivative of a benzoxazole-pyrrolidinone scaffold exhibited IC50 values of 8.4 nM and 7.6 nM, respectively. mdpi.com Although direct data for this compound is not available, the presence of the benzoxazole moiety suggests it could be investigated for MAGL inhibitory activity.

Cryptosporidium parvum is a protozoan parasite that causes diarrheal disease, and its enzyme, inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH), is a validated drug target. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on benzoxazole derivatives as inhibitors of CpIMPDH. nih.gov These studies have revealed that small heteroaromatic substituents at the 2-position of the benzoxazole ring are crucial for potent inhibitory activity. nih.gov Many benzoxazole derivatives have demonstrated IC50 values in the nanomolar range and exhibit high selectivity for the parasite enzyme over the human homologue. nih.gov While the specific inhibitory activity of this compound against CpIMPDH has not been explicitly reported, the core benzoxazole structure is a key pharmacophore in a class of highly potent inhibitors of this enzyme. This suggests that with appropriate structural modifications, this scaffold could be optimized for anti-cryptosporidial activity.

There is limited specific information available regarding the inhibitory effects of this compound on lipoxygenases, amylase, and pancreatic lipase. However, related heterocyclic structures have been investigated for such activities.

Lipoxygenases: Certain sulfonamides bearing a 1,4-benzodioxin (B1211060) ring have been shown to display decent inhibition against lipoxygenase. mdpi.com

Amylase and Pancreatic Lipase: The inhibition of digestive enzymes like α-amylase and pancreatic lipase is a strategy for managing diabetes and obesity. mdpi.com While direct evidence for this compound is lacking, various plant-derived phenolic compounds and synthetic heterocyclic molecules are known to inhibit these enzymes. mdpi.comnih.gov

Further research is required to determine the specific inhibitory profile of this compound against these and other enzymatic targets.

Antimicrobial Activity Investigations

The emergence of antibiotic resistance has necessitated the search for new antimicrobial agents. The this compound scaffold has been investigated for its potential to combat bacterial infections.

Research has shown that N-benzylaniline derivatives can exhibit significant antibacterial activity, particularly against Gram-positive bacteria. In one study, a series of N-benzylanilines were synthesized and tested against a panel of bacteria. While most compounds showed low antimicrobial effects against Gram-negative bacteria like E. coli and P. aeruginosa (MIC values ≥64 mg/L), several derivatives displayed potent activity against Gram-positive strains. nih.gov

One notable compound from this series, designated as 4k , which is 4-((3,5-bis(trifluoromethyl)benzyl)amino)-2-chlorophenol, demonstrated excellent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value of 0.5 mg/L. nih.govnih.gov This compound was also effective against 19 clinical MRSA strains. nih.gov The mechanism of action for these N-benzylanilines was identified as the inhibition of the bacterial fatty acid synthesis enzyme, FabI. nih.gov

While the specific MIC values for this compound against these exact strains are not detailed in the available literature, the strong performance of structurally related N-benzylanilines highlights the potential of this chemical class as a source of new antibacterial agents.

Below is a table summarizing the antibacterial activity of a related, highly active N-benzylaniline compound (4k ) for reference. nih.gov

Bacterial StrainMIC (mg/L)
Staphylococcus aureus (ATCC 29213)0.5
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)0.5
Escherichia coli (ATCC 25922)>64
Pseudomonas aeruginosa (ATCC 27853)>64

Assessment of Antifungal Properties

Derivatives of the benzoxazole family have demonstrated notable antifungal activities. In one study, a series of these compounds were synthesized and tested against eight phytopathogenic fungi. nih.gov While most of the synthesized compounds exhibited moderate antifungal properties, a few candidates showed significant inhibition rates of over 50% against five of the tested fungi. nih.gov Specifically, compound 4ah showed a high inhibitory rate of 76.4% against Mycosphaerella melonis. nih.gov

Another study focused on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety and evaluated their in vitro antifungal activities against several plant pathogenic fungi. nih.gov Some of these compounds displayed moderate to good activity against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt. nih.gov For instance, compounds 5L and 5o were particularly effective against G. zeae, while compound 5q showed outstanding inhibitory activity against P. sasakii. nih.gov Furthermore, compounds 5e and 5r demonstrated preeminent inhibitory activity against P. infestans. nih.gov

Research into 2,3-substituted nih.govbeilstein-journals.org benzooxazin-4-one derivatives also revealed good and varied inhibition activity against fungal growth. These compounds showed moderate activity against Nattrassia mangiferae at a concentration of 25 mg/mL and acceptable inhibition at 12.5 mg/mL.

Table 1: Antifungal Activity of Selected Benzoxazole Derivatives

Compound/Derivative Fungal Strain Activity/Inhibition Rate
4ah Mycosphaerella melonis 76.4% inhibition
4ac, 4bc Five different phytopathogenic fungi >50% inhibition
5L, 5o Gibberella zeae EC50 values of 20.06 and 23.17 µg/ml
5q Pellicularia sasakii EC50 value of 26.66 µg/ml
5e, 5r Phytophthora infestans EC50 values of 26.77 and 15.37 µg/ml
Benzooxazin-4-one derivatives Nattrassia mangiferae Moderate activity at 25 mg/mL

Inhibition of Microbial DNA Gyrase

The benzoxazole scaffold has been identified as a promising framework for the development of DNA gyrase inhibitors, which are crucial for bacterial DNA replication. mdpi.com Spirocyclic compounds fused to a benzisoxazole ring represent a novel class of antibacterial agents that function by inhibiting DNA gyrase. nih.gov This mechanism of action was confirmed through enzyme assays and by observing the inhibition of thymidine (B127349) precursor incorporation into DNA during cell growth. nih.gov Notably, one such compound, (-)-1, was not cross-resistant with other DNA gyrase inhibitors like fluoroquinolones. nih.gov

Further research into novel N-phenylpyrrolamide inhibitors of DNA gyrase, which share structural similarities, demonstrated potent inhibition of E. coli DNA gyrase with IC50 values around 20 nM. helsinki.fi One compound also proved to be a potent inhibitor of S. aureus DNA gyrase with an IC50 value of 112 nM. helsinki.fi

Anticancer and Antiproliferative Evaluations

The anticancer potential of this compound and its derivatives has been extensively investigated, with a focus on enzyme inhibition and cytotoxicity against various cancer cell lines.

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition

Benzoxazole derivatives have been designed and synthesized as inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair and a key target in cancer therapy. nih.govyoutube.com In a particular study, four series of benzoxazole derivatives were developed and screened for their anti-breast cancer activity. nih.gov The most potent compounds were further evaluated for their in vitro PARP-2 enzyme inhibition. nih.gov Compounds 12 and 27 emerged as the most active PARP-2 inhibitors, with IC50 values of 0.07 and 0.057 µM, respectively. nih.gov These compounds were found to induce cell cycle arrest and promote apoptosis in the MCF-7 breast cancer cell line. nih.gov

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines.

One study synthesized four series of benzoxazole derivatives and tested their anti-breast cancer activity against MDA-MB-231 and MCF-7 cell lines using an MTT assay. nih.gov Several compounds, including 11-14, 21, 22, and 25-27, were identified as the most potent cytotoxic agents. nih.gov

Another study investigated the cytotoxicity of novel N-arylbenzo[h]quinazolin-2-amines, which are structurally related to the core compound, against seven cancer cell lines, including MDA-MB-231 and MCF-7. beilstein-journals.org While most of the synthesized molecules showed low to no activity, a few exhibited significant cytotoxicity. beilstein-journals.org For instance, compound 4a demonstrated low micromolar toxicities against several cell lines, and compound 4i was active against Caco-2, MDA-MB-468, HCT-116, and MCF7 cells. beilstein-journals.org

A series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts, which replace the olefinic bridge of stilbenes with an aminomethylene hydrochloride moiety, also displayed significant cytotoxicity across a wide variety of cancer cell lines. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Benzoxazole and Related Derivatives

Compound Cell Line IC50 (µM)
12 PARP-2 Enzyme 0.07
27 PARP-2 Enzyme 0.057
4a HuH-7, Caco-2, MDA-MB-468, HCT-116 1.7 to 6
4i Caco-2, MDA-MB-468, HCT-116, MCF7 2 to 6
4f Caco-2 4.3
4h Caco-2 4.6

Receptor Interaction and Modulation Studies

The interaction of this compound derivatives with various receptors has been a key area of research, particularly focusing on histamine (B1213489) H4 and estrogen receptors.

The histamine H4 receptor (H4R) is a target for treating inflammatory and immune diseases. nih.gov Research on trisubstituted 1,3,5-triazines, which can be considered analogs, showed variable affinity for H4R, with most compounds demonstrating moderate affinity (Ki > 100 nM) and acting as antagonists. nih.gov

In the context of estrogen receptors (ER), selective estrogen receptor modulators (SERMs) can act as either agonists or antagonists. nih.gov Novel analogs of tamoxifen, bearing a triphenylethylene (B188826) scaffold, have been synthesized to modulate their estrogenic/anti-estrogenic activities. nih.gov These modifications aim to inhibit breast cancer cell growth while providing beneficial estrogenic effects in other tissues. nih.gov

Structure-Activity Relationship (SAR) Derivation

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives.

For N-benzylanilines, SAR analysis has shown that these compounds generally have better antibacterial activity than their corresponding Schiff bases. nih.gov The presence of a trifluoromethyl (CF3) group and at least one chlorine (Cl) substituent on the N-benzylaniline structure tends to enhance antibacterial activity, whereas an OCF3 substituent decreases it. nih.gov

In the case of antimicrobial activity, SAR studies on multisubstituted benzazole derivatives revealed that the benzothiazole (B30560) ring system enhanced activity against Staphylococcus aureus. esisresearch.org Furthermore, electron-withdrawing groups at position 5 of the benzazole nucleus increased the potency against C. albicans. esisresearch.org

For cytotoxicity, the substitution on the anilino part of N-arylbenzo[h]quinazoline-2-amines has a significant effect on their bioactivity. beilstein-journals.org Similarly, for N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides, a smaller substituent at the 4-position of the aniline (B41778) ring correlates with greater antitubulin activity and cytotoxicity. nih.gov

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity of molecules based on the 2-phenylbenzoxazole (B188899) and N-benzylaniline frameworks is highly sensitive to the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies reveal that minor chemical alterations can lead to significant changes in potency and target selectivity.

On the N-Benzylaniline Scaffold: Research into N-benzylaniline derivatives as inhibitors of fatty acid synthesis in Methicillin-resistant Staphylococcus aureus (MRSA) has elucidated clear SAR trends. nih.govgoogle.com Generally, N-benzylanilines demonstrate superior antibacterial activity compared to their corresponding Schiff base precursors, indicating that the flexibility of the N-CH₂ linker is beneficial. nih.gov The substitution pattern on both the aniline and benzyl (B1604629) rings is critical for potency.

A key finding is that N-benzylanilines featuring a trifluoromethyl (CF₃) group and at least one chlorine (Cl) substituent tend to exhibit the most potent antibacterial effects. nih.gov Conversely, the presence of a trifluoromethoxy (OCF₃) group often leads to a decrease in activity. The introduction of a fluorine (F) substituent on the benzene (B151609) ring has also been shown to reduce antibacterial efficacy. nih.gov

Substituent GroupImpact on Antibacterial Activity (N-Benzylaniline Scaffold)Reference
-CF₃ and -Cl CombinationGenerally enhances potency nih.gov
-OCF₃Generally decreases potency nih.gov
-FReduces potency nih.gov

On the 2-Phenylbenzoxazole Scaffold: For the 2-phenylbenzoxazole portion, substituent effects have been explored across various biological activities, including anticancer and tyrosinase inhibition. nih.gov In the context of tyrosinase inhibition for skin-lightening applications, compounds bearing a 2,4-dihydroxyphenyl ring at the 2-position of the benzoxazole core show the most potent activity. nih.gov

In anticancer research, substitutions at the 5- and 7-positions of the benzoxazole ring have been found to be advantageous for inhibiting the cholesterol ester transfer protein (CETP). nih.gov Furthermore, studies on antiproliferative agents have shown that the presence of electron-withdrawing groups, such as halogens (F, Cl), on the phenyl ring can enhance activity. jocpr.com For instance, a fluorine substituent on the 2-phenyl ring has been shown to improve activity against E. coli. nih.gov

Scaffold PositionSubstituent GroupImpact on Biological Activity (2-Phenylbenzoxazole Scaffold)Reference
2-Phenyl Ring2,4-DihydroxyPotent tyrosinase inhibition nih.gov
Benzoxazole Ring (Positions 5 & 7)Various SubstituentsBeneficial for CETP inhibition nih.gov
2-Phenyl Ring-F (Fluorine)Improved activity against E. coli nih.gov
2-Phenyl RingElectron-withdrawing groups (e.g., F, Cl)Enhanced analgesic/anti-inflammatory activity jocpr.com

Identification of Key Structural Features for Desired Biological Profiles

Analysis of various biologically active derivatives points to several core structural features essential for their function.

For N-benzylaniline derivatives, a crucial feature is the flexible secondary amine linker between the two aromatic rings. This flexibility, contrasted with the rigidity of an imine (C=N) bond found in Schiff bases, is consistently associated with higher antibacterial activity. nih.gov The specific orientation of the two phenyl rings, which are nearly perpendicular to each other, is another defining characteristic of the N-benzylaniline core structure. nih.govresearchgate.net The presence of halogen and trifluoromethyl groups on these rings is a recurring feature in the most potent antibacterial compounds within this class. nih.gov

For the 2-phenylbenzoxazole moiety, the planar, bicyclic benzoxazole ring system is a fundamental pharmacophore. scite.ai This rigid structure serves as an effective scaffold for orienting the 2-aryl substituent, which is critical for target interaction. The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors, facilitating binding to biological targets. nih.gov For potent tyrosinase inhibition, a key structural requirement is the presence of a catechol or resorcinol (B1680541) group (two hydroxyl groups) on the 2-phenyl ring, which is believed to chelate copper ions in the enzyme's active site. nih.gov

Advanced Materials Science Applications

Fluorescent Probes and Chemosensors

Sensing Mechanisms Based on Intramolecular Charge Transfer and Excited-State Processes

The functionality of many fluorescent molecular sensors is predicated on the phenomenon of intramolecular charge transfer (ICT), a process that is highly sensitive to the local environment. In molecules like 4-(1,3-benzoxazol-2-yl)-N-benzylaniline, which possess both electron-donating (the N-benzylaniline moiety) and electron-accepting (the benzoxazole (B165842) moiety) groups, photoexcitation can lead to a significant redistribution of electron density from the donor to the acceptor. This charge-separated excited state is known as an ICT state.

The efficiency and energy of the ICT process are profoundly influenced by the polarity of the surrounding medium. In polar solvents, the charge-separated ICT state is stabilized, which often results in a red-shift (a shift to longer wavelengths) of the fluorescence emission spectrum. This solvatochromic behavior is a key principle behind the use of such compounds as environmental sensors.

A critical aspect of the excited-state dynamics in donor-acceptor molecules is the potential for conformational relaxation. Following initial photoexcitation to a locally excited (LE) state, the molecule can twist around the single bond connecting the donor and acceptor groups to form a twisted intramolecular charge transfer (TICT) state. In this conformation, the donor and acceptor moieties are typically perpendicular to each other, leading to maximal charge separation and, often, non-radiative decay, which quenches fluorescence. However, in a rigid or viscous environment, this twisting motion can be hindered, resulting in enhanced fluorescence from a more planar intramolecular charge transfer (PICT) state. This sensitivity of the fluorescence quantum yield to viscosity and steric hindrance is a fundamental principle for designing fluorescent probes for bioimaging. nih.govnih.gov

The sensing mechanism of this compound and related compounds can be summarized in the following table:

StateDescriptionEnvironmental Influence
Ground State The molecule is in its lowest energy state before light absorption.-
Locally Excited (LE) State The initial excited state formed upon absorption of a photon, with minimal charge separation.-
Intramolecular Charge Transfer (ICT) State An excited state with significant electron density shifted from the N-benzylaniline (donor) to the benzoxazole (acceptor) moiety.Stabilized by polar solvents, leading to a red-shift in fluorescence.
Twisted ICT (TICT) State A conformationally relaxed ICT state where the donor and acceptor are orthogonal, often leading to fluorescence quenching.Favored in non-viscous, polar solvents.
Planar ICT (PICT) State An ICT state where the molecule maintains a more planar conformation, often highly fluorescent.Favored in viscous or rigid environments.

The interplay between these excited-state processes allows for the rational design of sensors where the fluorescence output (wavelength and intensity) is a direct reporter of the molecular environment.

Applications in Bioimaging and Environmental Monitoring (excluding human clinical imaging)

The sensitivity of the fluorescence of benzoxazole derivatives to their local environment makes them excellent candidates for probes in bioimaging and environmental monitoring. These applications leverage the changes in fluorescence intensity or wavelength upon interaction with specific analytes or changes in the medium's properties. mdpi.comresearchgate.net

Bioimaging:

Benzoxazole-based fluorescent probes have been successfully employed for the visualization of subcellular structures and the detection of biologically important species. periodikos.com.brrsc.org Their utility stems from their ability to exhibit enhanced fluorescence upon binding to specific targets, such as nucleic acids or proteins. periodikos.com.brperiodikos.com.br For instance, the restriction of molecular rotation upon intercalation into DNA can lead to a significant increase in fluorescence quantum yield, a "light-up" response that is highly desirable for imaging. periodikos.com.brperiodikos.com.br

While specific studies on this compound for bioimaging are not extensively documented, its structural motifs suggest potential. The benzoxazole core is a known fluorophore in various biological probes, and the N-benzylaniline group can be functionalized to introduce specific binding capabilities. Potential non-clinical bioimaging applications could include:

Staining of lipid droplets: The lipophilic nature of the compound could lead to its accumulation in lipid-rich organelles, with changes in the local environment affecting its fluorescence.

Viscosity sensing in cells: The restriction of intramolecular rotation in viscous intracellular environments could lead to fluorescence enhancement, allowing for the mapping of cellular viscosity.

Probing protein aggregation: Binding to hydrophobic pockets in aggregated proteins could restrict molecular motion and enhance fluorescence, providing a tool to study protein misfolding diseases in cell models.

Environmental Monitoring:

The sensitivity of benzoxazole derivatives to metal ions and other pollutants has been harnessed for environmental sensing applications. mdpi.comresearchgate.net Chelation of metal ions by functional groups on the benzoxazole or aniline (B41778) moieties can lead to significant changes in the photophysical properties of the molecule, forming the basis for a "turn-on" or "turn-off" fluorescent sensor.

For example, benzoxazole-based chemosensors have been developed for the selective detection of various metal ions, including Fe³⁺, Zn²⁺, and Cd²⁺, in aqueous media. mdpi.comrsc.org The coordination of the metal ion alters the ICT process, resulting in a measurable change in the fluorescence signal. The potential applications of this compound in environmental monitoring could include the detection of:

Heavy metal ions: Functionalization of the molecule could lead to selective sensors for toxic heavy metals like mercury, lead, or cadmium in water samples.

Organic pollutants: The aromatic structure could interact with other organic molecules through π-π stacking, potentially leading to fluorescence quenching and a method for their detection.

The following table summarizes the potential applications and the underlying sensing principles:

Application AreaTarget Analyte/ParameterSensing Principle
Bioimaging DNA/RNAIntercalation leading to restricted motion and fluorescence enhancement. periodikos.com.brperiodikos.com.br
Metal Ions (e.g., Fe³⁺, Zn²⁺)Chelation-enhanced fluorescence (CHEF) or quenching. mdpi.comrsc.org
ViscosityRestriction of intramolecular rotation leading to fluorescence enhancement.
Environmental Monitoring Heavy Metal Ions (e.g., Hg²⁺, Cd²⁺)Specific binding leading to changes in fluorescence intensity or wavelength. mdpi.comresearchgate.net
pHProtonation/deprotonation of the nitrogen atoms affecting the ICT process. researchgate.net

Fluorescent Brighteners and Optical Whitening Agents

Fluorescent brighteners, also known as optical whitening agents (OWAs), are compounds that absorb light in the ultraviolet region of the spectrum and re-emit it in the blue region of the visible spectrum. This process of fluorescence masks the natural yellow cast of many materials, making them appear whiter and brighter. Benzoxazole derivatives are a prominent class of OWAs, valued for their high thermal and photostability. blendcolours.comdaneshyari.comresearchgate.netspecialchem.com

The general structure of an effective OWA often includes a conjugated π-system, which is responsible for the absorption and emission of light. In the case of this compound, the extended conjugation across the benzoxazole and aniline rings provides the necessary electronic structure for this phenomenon. Compounds with bis-benzoxazole structures are particularly common as commercial optical brighteners. blendcolours.com

The application of benzoxazole-based optical brighteners is widespread in various industries:

Plastics and Polymers: They are incorporated into polymers to improve their aesthetic appearance, providing a brilliant white look. The excellent heat resistance of benzoxazole derivatives makes them suitable for high-temperature processing of plastics. blendcolours.comspecialchem.com

Textiles: In the textile industry, these compounds are applied to fabrics, particularly polyester, to enhance their whiteness. daneshyari.comresearchgate.net

Coatings and Inks: They are used to increase the brightness and whiteness of paints, lacquers, and printing inks.

The effectiveness of an optical brightener is often quantified by the Whiteness Index (CIE), which is a measure of the degree of whiteness. The performance of benzoxazole-based brighteners is influenced by their concentration, the substrate to which they are applied, and the processing conditions.

The following table provides an overview of the application of benzoxazole derivatives as optical brighteners:

IndustryApplicationKey Advantages of Benzoxazole Derivatives
Plastics Whitening of various polymers (e.g., PVC, polystyrene, polyolefins).High thermal stability, good lightfastness, excellent whitening effect. blendcolours.comspecialchem.com
Textiles Brightening of synthetic fibers, especially polyester.Good sublimation fastness, high fluorescence efficiency. daneshyari.comresearchgate.net
Coatings & Inks Enhancing the brightness of paints and printing inks.Chemical stability, compatibility with various formulations.

Photodynamic Applications and Photosensitizers (excluding clinical therapy)

Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) or superoxide (B77818) radicals. This property is the basis for photodynamic applications, which have found use in areas ranging from materials science to environmental remediation. While the primary focus of photodynamic therapy is in the clinical setting, the underlying principles are applicable to a broader range of non-clinical applications.

Benzoxazole derivatives have been investigated as components of photosensitizing systems. For example, they have been incorporated into BODIPY dyes, which are known for their strong absorption in the visible region and their ability to act as photosensitizers for radical polymerization. mdpi.com In such systems, the benzoxazole moiety can influence the photophysical properties of the dye, such as its absorption spectrum and the efficiency of intersystem crossing to the triplet state, which is a prerequisite for singlet oxygen generation.

The potential non-clinical photodynamic applications of this compound and related compounds could include:

Photocatalysis: The generation of ROS can be used to drive chemical reactions, such as the degradation of organic pollutants in water. The photosensitizer can be immobilized on a solid support and irradiated with light to create a photocatalytic system.

Antifouling coatings: Incorporation of a photosensitizer into a marine coating could, upon exposure to sunlight, generate ROS that inhibit the growth of algae and other microorganisms on submerged surfaces.

Disinfection of surfaces: Photosensitizers can be used for the light-activated disinfection of surfaces in non-clinical settings, such as in the food industry or in water treatment facilities.

The key properties of a good photosensitizer are summarized in the table below:

PropertyDescriptionRelevance to Benzoxazole Derivatives
Strong Absorption in the Visible/NIR Allows for the use of light sources that can penetrate deeper into materials.The absorption spectrum can be tuned by modifying the chemical structure.
High Triplet State Quantum Yield Efficient population of the excited triplet state is necessary for energy transfer to molecular oxygen.The benzoxazole moiety can influence the rate of intersystem crossing.
High Singlet Oxygen Quantum Yield Efficient generation of singlet oxygen is crucial for many photodynamic applications.The overall molecular structure determines the efficiency of energy transfer to O₂.
Photostability The photosensitizer should be able to withstand prolonged exposure to light without degradation.Benzoxazole derivatives are generally known for their good photostability.

While the specific photodynamic properties of this compound require further investigation, the known characteristics of the benzoxazole scaffold suggest its potential as a component in the design of novel photosensitizers for a variety of non-clinical applications.

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation Analogues with Tunable Properties

The development of next-generation analogues of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline through rational design and innovative synthetic methodologies is a primary avenue for future research. The inherent modularity of its structure allows for systematic modifications to fine-tune its physicochemical and biological properties.

Key Strategies for Analogue Design:

Substitution on the Benzoxazole (B165842) Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the benzene (B151609) ring of the benzoxazole moiety can significantly influence the electronic properties, and consequently, the photophysical and biological characteristics of the molecule.

Modification of the N-benzylaniline Moiety: Alterations to the benzyl (B1604629) and aniline (B41778) rings, such as the incorporation of different substituents or the introduction of heterocyclic rings, can modulate lipophilicity, steric hindrance, and hydrogen bonding capabilities. These changes can, in turn, affect the compound's interaction with biological targets or its self-assembly behavior.

Linker Modification: While the current structure directly links the benzoxazole and aniline moieties, introducing flexible or rigid linkers could provide analogues with altered conformational freedom, potentially leading to novel biological activities or material properties.

Modern synthetic approaches, such as high-throughput synthesis and microwave-assisted organic synthesis (MAOS), can accelerate the creation of diverse libraries of these analogues for subsequent screening. jocpr.com

Exploration of Novel Biological Targets and Therapeutic Areas

Benzoxazole and N-benzylaniline derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov A crucial future direction is the comprehensive biological evaluation of this compound and its rationally designed analogues to identify novel biological targets and potential therapeutic applications.

Initial screening efforts could focus on:

Anticancer Activity: Given that many benzoxazole-containing compounds exhibit potent anticancer effects, screening against a panel of cancer cell lines is a logical starting point. researchgate.net Mechanistic studies could then elucidate the specific cellular pathways and molecular targets involved.

Antimicrobial Properties: The N-benzylaniline scaffold has been identified as a promising framework for developing new antibacterial agents, particularly against drug-resistant strains. nih.gov Investigating the efficacy of the title compound and its derivatives against a broad range of pathogenic bacteria and fungi is therefore warranted.

Enzyme Inhibition: Many biologically active molecules function by inhibiting specific enzymes. High-throughput screening of this compound analogues against various enzyme families, such as kinases, proteases, and oxidoreductases, could reveal novel therapeutic leads.

Integration of Advanced Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel analogues of this compound. nih.gov These computational tools can analyze vast datasets to predict the properties and activities of virtual compounds, thereby prioritizing synthetic efforts.

Potential Applications of AI and ML:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML algorithms on experimental data from a library of analogues, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds based on their chemical structures.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel scaffolds with enhanced activity and improved pharmacokinetic profiles. cbdstconference.com

Prediction of Physicochemical Properties: AI can be employed to predict key properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of effective therapeutic agents.

Development of Multi-Functional Materials Incorporating the Compound

The unique photophysical properties often associated with benzoxazole derivatives suggest that this compound could serve as a building block for the development of novel multi-functional materials. beilstein-journals.org

Potential Material Applications:

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the benzoxazole core makes it a candidate for use as an emissive or charge-transporting material in OLEDs. smolecule.com

Chemical Sensors: Modifications to the molecular structure could lead to analogues that exhibit changes in their fluorescence or absorption properties upon binding to specific ions or molecules, enabling their use as chemical sensors.

Smart Materials: The compound could be incorporated into polymers or other matrices to create materials that respond to external stimuli such as light, heat, or pH.

Investigation of Supramolecular Assembly and Self-Organization Phenomena

The aromatic and polar nature of this compound suggests a propensity for supramolecular assembly and self-organization into well-defined nanostructures. researchgate.net The study of these phenomena is a promising research avenue that could lead to the development of novel biomaterials and functional nanomaterials.

For instance, a study on carbazole-based vinyl-benzoxazole derivatives demonstrated their ability to form gels through self-assembly, with the gelation capabilities being dependent on the length of attached alkyl chains. nih.gov Similar investigations into the self-assembly of this compound and its derivatives could reveal their potential to form nanofibers, gels, or other ordered structures.

Mechanistic Studies of Photophysical Processes in Complex Environments

A detailed understanding of the photophysical processes of this compound in various environments is essential for its application in materials science and as a biological probe. Future research should focus on elucidating the mechanisms of light absorption, energy transfer, and emission in different solvents and in the solid state.

Q & A

Q. What are the standard synthetic routes for 4-(1,3-benzoxazol-2-yl)-N-benzylaniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling benzoxazole derivatives with benzylaniline precursors. A common approach is refluxing substituted benzaldehyde with aniline derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Optimization includes adjusting reflux time, catalyst concentration, and solvent polarity. For example, increasing acetic acid (5–10 drops per 0.001 mol substrate) enhances imine formation efficiency . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound.

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and benzoxazole/benzyl group integration .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
  • X-ray Crystallography : Resolve crystal packing and confirm planar benzoxazole-aniline linkage, as seen in analogous benzothiazolyl-aniline structures .
  • HPLC : Assess purity (>95%) using C18 columns and methanol/water mobile phases .

Q. How should researchers handle discrepancies in elemental analysis data for this compound?

Methodological Answer: Discrepancies (e.g., N content deviations >0.5%) may arise from incomplete purification or hygroscopic byproducts. Address this by:

  • Re-crystallizing the compound from ethanol/dichloromethane mixtures .
  • Re-running combustion analysis with fresh samples dried under vacuum (60°C, 24 hours).
  • Cross-validating with mass spectrometry (ESI-MS) to detect impurities .

Advanced Research Questions

Q. What strategies are effective for studying the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Screen for anti-inflammatory activity via COX-1/COX-2 inhibition assays (IC50_{50} determination) using human recombinant enzymes . Include positive controls (e.g., indomethacin) and validate via Western blot for prostaglandin E2_2 suppression .
  • Structure-Activity Relationship (SAR) : Modify substituents on the benzyl or benzoxazole rings (e.g., electron-withdrawing groups at para positions) and correlate changes with activity trends .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the benzoxazole ring’s electron-deficient nature enhances reactivity at the 2-position .
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina. Optimize scoring functions by adjusting protonation states of the aniline nitrogen .

Q. What advanced synthetic methods improve yield and scalability?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >85% yield, as demonstrated for similar heterocyclic systems .
  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., oxidation of the benzyl group) by precise control of residence time and temperature .

Q. How can researchers resolve contradictory data in spectral interpretations?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic signals and assign coupling pathways .
  • Dynamic NMR Experiments : Detect rotational barriers in the benzyl-aniline bond by variable-temperature 1^1H NMR (e.g., coalescence temperature analysis) .

Q. What are the best practices for ensuring reproducibility in biological studies?

Methodological Answer:

  • Standardized Protocols : Pre-treat cell lines with identical serum concentrations (e.g., 10% FBS) and passage numbers .
  • Triplicate Experiments : Report mean ± SEM and use ANOVA with post-hoc Tukey tests for significance (p < 0.05) .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25) .
  • Conduct reactions in fume hoods to prevent inhalation of dust (S22) .
  • Store in amber vials under nitrogen at −20°C to prevent degradation .

Data Validation

Q. How should researchers validate synthetic and analytical data for publication?

Methodological Answer:

  • Cross-Lab Validation : Share samples with collaborating labs for independent NMR/HPLC analysis .
  • Deposit Crystallographic Data : Submit X-ray structures to the Cambridge Structural Database (CSD) with CCDC numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.